molecular formula C16H18BrN3O2S B1673240 HI-236

HI-236

Cat. No.: B1673240
M. Wt: 396.3 g/mol
InChI Key: GNLVRKKIIIVZHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HI-236 involves several key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the outlined laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

HI-236 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea moiety and the bromopyridyl group .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted thiourea derivatives .

Properties

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23)

InChI Key

GNLVRKKIIIVZHZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S

SMILES

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HI 236
HI-236
N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea
PHI-236

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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